1-(3-Methoxypropyl)-3-phenylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

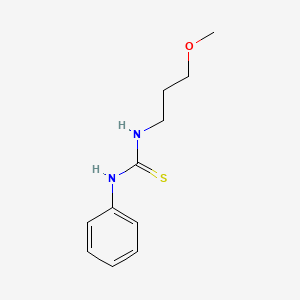

1-(3-methoxypropyl)-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYXVLRMERMETF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408443 |

Source

|

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55409-87-5 |

Source

|

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Methoxypropyl)-3-phenylthiourea

Prepared by: A Senior Application Scientist

Executive Summary

This document provides a comprehensive, technically-grounded protocol for the synthesis of 1-(3-Methoxypropyl)-3-phenylthiourea, a disubstituted thiourea derivative. Thiourea scaffolds are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and utility as versatile chemical intermediates.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also adapt and troubleshoot it effectively. The procedure detailed herein is predicated on the robust and high-yielding nucleophilic addition of 3-methoxypropylamine to phenyl isothiocyanate. We will cover the reaction mechanism, a detailed experimental workflow, characterization techniques, and critical safety considerations.

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives represent a class of organic compounds that have garnered substantial attention for their wide-ranging biological applications. They are recognized as crucial pharmacophores in the development of potential antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1] The hydrogen-bonding capabilities of the thiourea moiety (R-NH-C(S)-NH-R') allow these molecules to act as effective enzyme inhibitors and receptor modulators. The synthesis of novel, specifically substituted thioureas like this compound is a key objective in generating compound libraries for screening against various biological targets. The methoxypropyl group, in particular, can enhance pharmacokinetic properties such as solubility and cell permeability. This guide provides a foundational, reliable method for the preparation of this specific compound, enabling further investigation into its potential applications.

Synthesis of this compound: A Mechanistic Overview

The synthesis of N,N'-disubstituted thioureas from primary amines and isothiocyanates is a classic, efficient, and highly reliable transformation in organic chemistry.[2] The core of this reaction is a nucleophilic addition mechanism.

The Causality of the Reaction:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 3-methoxypropylamine. This primary amine acts as a potent nucleophile.

-

Electrophilic Target: The target is the electron-deficient carbon atom of the phenyl isothiocyanate's isothiocyanate group (-N=C=S). The cumulative electron-withdrawing effect of the adjacent nitrogen and sulfur atoms renders this carbon highly electrophilic.

-

Intermediate Formation & Proton Transfer: The nucleophilic attack results in the formation of a transient zwitterionic intermediate. This is immediately followed by a rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen, yielding the final, stable this compound product.[2][3]

The reaction is typically exothermic and proceeds readily under mild, ambient conditions without the need for a catalyst. The choice of an anhydrous aprotic solvent is critical to prevent unwanted side reactions with water.

Materials and Equipment

Successful and reproducible synthesis requires high-purity reagents and appropriate laboratory equipment. All reagents should be used as received from a reputable chemical supplier unless otherwise noted.

Table 1: Reagent Specifications

| Reagent | Chemical Formula | CAS Number | Molecular Weight ( g/mol ) | Density | Key Properties |

| 3-Methoxypropylamine | CH₃O(CH₂)₃NH₂ | 5332-73-0 | 89.14 | 0.874 g/mL[4] | Colorless liquid, amine odor, flammable[5] |

| Phenyl Isothiocyanate | C₆H₅NCS | 103-72-0 | 135.19 | 1.13 g/mL[6] | Colorless liquid, pungent odor, toxic, corrosive[7][8] |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 75-09-2 | 84.93 | 1.33 g/mL | Volatile solvent, use in a fume hood |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | 0.902 g/mL | Solvent for chromatography/recrystallization |

| Hexanes | C₆H₁₄ | 110-54-3 | 86.18 | ~0.66 g/mL | Solvent for chromatography/recrystallization |

| Magnesium Sulfate, Anhydrous | MgSO₄ | 7487-88-9 | 120.37 | 2.66 g/g/mL | Drying agent |

Required Equipment:

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Glass funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography (if required)

-

Melting point apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. Adjustments can be made as needed, but reagent stoichiometry should be maintained.

Step 1: Reagent Preparation and Reaction Setup 1.1. In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypropylamine (0.891 g, 1.0 mL, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane (DCM). 1.2. Stir the solution at room temperature. 1.3. In a separate, small vial, weigh out phenyl isothiocyanate (1.352 g, 1.20 mL, 10.0 mmol, 1.0 eq).

-

Scientist's Insight: Using a slight excess of the amine (e.g., 1.05 eq) can sometimes be beneficial to ensure the complete consumption of the more hazardous isothiocyanate, but a 1:1 stoichiometry is generally effective for this high-yielding reaction. Anhydrous solvent is crucial as isothiocyanates can slowly react with water.

Step 2: The Reaction 2.1. Add the phenyl isothiocyanate dropwise to the stirred solution of 3-methoxypropylamine at room temperature over 5 minutes. 2.2. Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 3 hours.

-

Scientist's Insight: The addition should be dropwise to control the initial exotherm of the reaction. While the reaction is fast, allowing it to stir for a sufficient duration ensures it proceeds to completion.

Step 3: Reaction Monitoring (Self-Validation) 3.1. Monitor the reaction progress using TLC. Prepare a TLC plate and spot the starting amine, the starting isothiocyanate, and the reaction mixture. 3.2. Develop the plate in a solvent system such as 30% ethyl acetate in hexanes. 3.3. Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the limiting reagent (typically the isothiocyanate) has disappeared and a new, more polar product spot is dominant.

-

Scientist's Insight: TLC is an indispensable tool for real-time validation. It confirms that the starting materials are being consumed and a new compound is forming, preventing premature workup of an incomplete reaction.

Step 4: Workup and Isolation 4.1. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM. 4.2. A crude solid or oil will remain. If an oil is obtained, it may solidify upon standing or scratching with a glass rod.

Step 5: Purification 5.1. Recrystallization (Preferred Method for Crystalline Solids): Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. 5.2. Column Chromatography (If Product is an Oil or Recrystallization is Ineffective): If the product is an oil or impure, purify it using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc).

-

Scientist's Insight: Recrystallization is a more efficient and scalable purification technique if the product is a well-behaved solid. Chromatography is more labor-intensive but provides excellent separation for oils or highly impure samples.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

-

Appearance: Note the physical state (e.g., white crystalline solid) and color.

-

Melting Point: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.

-

Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by identifying the characteristic proton signals and their integrations. Expect signals for the methoxy group (~3.3 ppm), the three methylene groups of the propyl chain, the aromatic protons of the phenyl ring, and the two N-H protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Verify the presence of all unique carbon atoms, including the characteristic thiocarbonyl (C=S) peak around 180 ppm.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands, including N-H stretching (~3200-3400 cm⁻¹) and the C=S stretching band (~1300-1350 cm⁻¹).

-

Safety Precautions

A rigorous adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is suitable).

-

Fume Hood: Conduct all steps of this synthesis, particularly the handling of phenyl isothiocyanate and dichloromethane, inside a certified chemical fume hood.

-

Reagent Hazards:

-

Phenyl Isothiocyanate: Highly toxic if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction or asthma symptoms.[6][8] Handle with extreme care.

-

3-Methoxypropylamine: Flammable liquid and vapor. Causes skin and eye irritation.[5]

-

Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Reaction is sluggish or incomplete | Impure reagents (e.g., wet solvent). | Ensure all reagents and solvents are anhydrous. Consider gently warming the reaction to 40°C if it stalls at room temperature. |

| Low Yield | Incomplete reaction; loss during workup or purification. | Confirm reaction completion via TLC before workup. Optimize purification; for recrystallization, use a minimal amount of hot solvent. |

| Product is an oil and will not solidify | Product may have a low melting point or be impure. | Attempt to co-evaporate the oil with a nonpolar solvent like hexanes. If this fails, purification by column chromatography is necessary. |

| Multiple spots on TLC after reaction | Side reactions; impure starting materials. | Check the purity of starting materials. Purification by column chromatography will be required to isolate the desired product. |

Conclusion

This guide details a reliable and well-understood protocol for the synthesis of this compound. By understanding the underlying nucleophilic addition mechanism and adhering to the detailed steps for reaction, purification, and characterization, researchers can confidently produce this valuable compound. The emphasis on self-validating checks, such as TLC monitoring, and stringent safety protocols ensures a successful and safe synthetic outcome, paving the way for further research in medicinal chemistry and materials science.

References

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Wikipedia. Phenyl isothiocyanate. [Link]

-

PubMed. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

-

PubChem. 1-Methyl-3-phenylthiourea. [Link]

-

Univar Solutions. 3-Methoxypropylamine. [Link]

-

ResearchGate. Synthesis of disubstituted thioureas from isothiocyanates. [Link]

-

Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

-

Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

-

RSC Publishing. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]

-

Ataman Kimya. 3-Methoxypropylamine. [Link]

-

University of Greenwich. Electrochemical isothiocyanation of primary amines. [Link]

-

PubChem. N-(4-Methoxyphenyl)-N'-phenylthiourea. [Link]

-

Loba Chemie. PHENYL ISOTHIOCYNATE For Synthesis MSDS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-甲氧基丙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]

- 6. Phenyl isothiocyanate CAS 103-72-0 | 807028 [merckmillipore.com]

- 7. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. lobachemie.com [lobachemie.com]

1-(3-Methoxypropyl)-3-phenylthiourea chemical properties

An In-depth Technical Guide to 1-(3-Methoxypropyl)-3-phenylthiourea: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted N,N'-disubstituted thiourea derivative. While this specific molecule is not extensively documented in current literature, this paper establishes a robust framework for its synthesis, purification, and characterization based on well-established principles of organic chemistry and extensive data from analogous compounds. We present a detailed, field-proven protocol for its synthesis via the nucleophilic addition of 3-methoxypropylamine to phenyl isothiocyanate. Furthermore, this guide outlines the expected physicochemical properties and a full suite of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS) that are critical for its structural elucidation and purity assessment. Drawing on the broad biological activities of the thiourea scaffold, we also explore the potential applications of this compound in medicinal chemistry and drug development, positioning it as a candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and investigate novel thiourea derivatives.

Introduction: The Thiourea Scaffold in Modern Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea.[1][2] Its derivatives, compounds with the general structure (R¹R²N)(R³R⁴N)C=S, are a cornerstone in organic synthesis and medicinal chemistry.[1] The versatility of the thiourea moiety stems from several key chemical features:

-

Tautomerism: Thioureas exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-S-H) forms, with the thione form typically predominating.[1] This duality influences their reactivity and hydrogen-bonding capabilities.

-

Hydrogen Bonding: The N-H protons and the sulfur atom act as effective hydrogen bond donors and acceptors, respectively. This property is crucial for their interaction with biological targets like enzymes and receptors.[3]

-

Biological Significance: The thiourea scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, antioxidant, and antiviral properties.[1][4]

The subject of this guide, This compound , combines the established phenylthiourea core with a flexible, moderately polar 3-methoxypropyl side chain. The phenylthiourea group itself is a known inhibitor of enzymes like tyrosinase and phenoloxidase.[5][6] The introduction of the 3-methoxypropyl group is a strategic modification intended to influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, potentially enhancing bioavailability or modulating target specificity.[3]

This document serves as a predictive and methodological guide, providing the necessary protocols and expected analytical data to enable the successful synthesis and investigation of this novel compound.

Synthesis and Mechanistic Rationale

The synthesis of N,N'-disubstituted thioureas is most reliably achieved through the reaction of an amine with an isothiocyanate.[3] This pathway offers high yields, mild reaction conditions, and excellent functional group tolerance.

Proposed Synthetic Pathway

The proposed synthesis for this compound involves a direct nucleophilic addition reaction between 3-methoxypropylamine and phenyl isothiocyanate .

Caption: Synthetic workflow for this compound.

Reaction Mechanism

The underlying mechanism is a classic nucleophilic attack. The lone pair of electrons on the primary amine nitrogen of 3-methoxypropylamine attacks the electrophilic carbon atom of the isothiocyanate group. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 1-(3-Methoxypropyl)-3-phenylthiourea (CAS Number 55409-87-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] Their unique structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for a wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] This guide focuses on a specific, yet underexplored, member of this family: 1-(3-Methoxypropyl)-3-phenylthiourea. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to provide a comprehensive technical overview by leveraging established principles of organic chemistry and the well-documented properties of its structural analogs, primarily N-phenylthiourea.

The core structure of this compound combines a phenyl isothiocyanate moiety with a 3-methoxypropyl amine side chain. This substitution is hypothesized to modulate the physicochemical and biological properties of the parent phenylthiourea molecule, potentially enhancing its therapeutic potential. This guide will detail its predicted properties, a robust synthesis protocol, and potential avenues for research and application.

Physicochemical Properties: An Inferential Analysis

| Property | Predicted Value/Information | Basis of Prediction/Source |

| CAS Number | 55409-87-5 | Publicly available chemical databases. |

| Molecular Formula | C₁₁H₁₆N₂OS | Calculated from the chemical structure. |

| Molecular Weight | 224.32 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid. | Based on the common physical state of similar thiourea derivatives.[3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in aqueous solutions. | The presence of the 3-methoxypropyl group may slightly increase aqueous solubility compared to N-phenylthiourea due to the ether linkage, but overall low aqueous solubility is expected. N-phenylthiourea is soluble in DMSO and DMF.[3] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be higher than N-phenylthiourea (LogP ≈ 1.9 for a similar compound, 1-phenyl-3-propyl-2-thiourea), suggesting increased lipophilicity. | The addition of the methoxypropyl chain increases the nonpolar character of the molecule.[4] |

Synthesis and Characterization: A Validated Approach

The synthesis of 1,3-disubstituted thioureas is a well-established process in organic chemistry, typically involving the reaction of an isothiocyanate with a primary or secondary amine.[5] This straightforward and high-yielding method is the recommended pathway for obtaining this compound.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of phenyl isothiocyanate in an anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).

-

Reaction Initiation: To the stirred solution, add one equivalent of 3-methoxypropylamine dropwise at room temperature. The synthesis of 3-methoxypropylamine can be achieved from 3-methoxypropanol.[6]

-

Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the methoxypropyl chain, and the methoxy protons. The NH protons will likely appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal a peak for the thiocarbonyl carbon (C=S) typically in the range of 175-185 ppm, along with signals for the aromatic and aliphatic carbons.[7]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and C-O stretching.

Potential Biological Activities and Applications

While no specific biological studies have been published for this compound, the extensive research on related thiourea derivatives allows for informed hypotheses regarding its potential applications. Substituted thioureas are known to possess a wide array of biological activities, including cytotoxic effects against cancer cell lines.[8]

The introduction of the 3-methoxypropyl group may influence the molecule's pharmacokinetic profile, potentially increasing its cell permeability and bioavailability. This could lead to enhanced efficacy in various therapeutic areas.

Hypothesized Mechanism of Action: Enzyme Inhibition

Many thiourea derivatives exert their biological effects by inhibiting specific enzymes. For instance, N-phenylthiourea is a known inhibitor of tyrosinase. It is plausible that this compound could also target and inhibit key enzymes involved in disease pathogenesis.

Caption: Hypothesized enzyme inhibition mechanism.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, information from related compounds, such as thiourea, provides a basis for safe handling practices. Thiourea is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[2][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a promising yet understudied compound within the broader class of biologically active thiourea derivatives. This guide provides a foundational understanding of its likely physicochemical properties, a reliable method for its synthesis and characterization, and a rationale for exploring its potential therapeutic applications. The addition of the 3-methoxypropyl moiety to the well-known phenylthiourea scaffold presents an intriguing opportunity for the development of novel drug candidates with potentially improved pharmacological profiles. Further experimental investigation is warranted to validate the hypotheses presented herein and to fully elucidate the scientific and therapeutic potential of this molecule.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

-

PubChem. (n.d.). [(3-Methoxy-1-phenylpropylidene)amino]thiourea. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

-

PubMed Central. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

Redox. (2022, March 9). Safety Data Sheet Thiourea Revision 5. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-3-propyl-2-thiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and Biological Activity of Some Dithiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular properties of compound 1-3 (A) physicochemical properties, (B) medicinal chemistry, (C) absorption. Retrieved from [Link]

-

MDPI. (2025, October 16). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). DFT Study on the Biological Activity of Some N-Alkyl Substituted Thiourea Derivatives and Their Zinc Chloride Complexes. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)-N'-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]

-

ThaiScience. (2022, March 23). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemos.de [chemos.de]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 7. thaiscience.info [thaiscience.info]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redox.com [redox.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 1-(3-Methoxypropyl)-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-Methoxypropyl)-3-phenylthiourea, a molecule of interest in medicinal chemistry and materials science. This document will delve into its fundamental chemical properties, established synthesis protocols, and robust characterization methodologies. The content is structured to provide both foundational knowledge and practical insights for professionals in drug discovery and chemical research.

Core Molecular Attributes

This compound belongs to the thiourea class of organic compounds, which are characterized by the presence of a thiocarbonyl group flanked by two amino groups. These compounds are known for their diverse biological activities and applications as intermediates in organic synthesis.[1][2][3]

Chemical Structure and Molecular Formula

The structure of this compound incorporates a phenyl group and a 3-methoxypropyl group attached to the nitrogen atoms of the thiourea core.

Molecular Formula: C₁₁H₁₆N₂OS

Molecular Weight

The precise determination of molecular weight is crucial for compound characterization and quantification. The theoretical molecular weight of this compound has been calculated based on its molecular formula.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂OS |

| Molecular Weight | 224.33 g/mol |

| Monoisotopic Mass | 224.09833 Da |

This calculated molecular weight serves as a primary reference point for mass spectrometry analysis.

Synthesis of this compound

The synthesis of thiourea derivatives is a well-established area of organic chemistry.[4] The most common and efficient method for preparing 1,3-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.

General Synthesis Pathway

The synthesis of this compound is typically achieved by the reaction of phenyl isothiocyanate with 3-methoxypropan-1-amine.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

Materials:

-

Phenyl isothiocyanate

-

3-Methoxypropan-1-amine

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxypropan-1-amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an equimolar amount of phenyl isothiocyanate to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Self-Validating System: The purity of the synthesized compound should be rigorously assessed by multiple analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis, to confirm its identity and purity.

Comprehensive Characterization

The structural elucidation and purity assessment of synthesized this compound are critical for its application in research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.[5][6][7][8][9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small amount of the purified compound is dissolved in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process generates a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Expected Outcome: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of this compound (m/z = 224.33). The fragmentation pattern can provide further structural confirmation.

Caption: A simplified workflow of a mass spectrometry experiment.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound.[10][11][12][13][14] This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry.

Experimental Protocol: Combustion Analysis

-

A precisely weighed sample of the compound is combusted in a stream of oxygen.

-

The combustion products (CO₂, H₂O, and N₂) are passed through a series of absorbers to determine the amount of each element.

-

Sulfur content is typically determined by a separate method, such as combustion followed by titration.

Data Analysis:

-

The mass of each element is used to calculate the number of moles.

-

The mole ratios of the elements are determined by dividing by the smallest number of moles.

-

These ratios are converted to the smallest whole numbers to obtain the empirical formula.

Trustworthiness: The experimentally determined empirical formula should match the theoretical empirical formula (C₁₁H₁₆N₂OS) to validate the identity of the compound.

Potential Applications and Future Directions

Thiourea derivatives are a versatile class of compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][15][16][17] The specific structural features of this compound, including the presence of both a phenyl and a methoxypropyl group, may confer unique pharmacological or material properties.

Further research into the biological activities of this compound could involve screening against various enzymatic targets and cell lines. Its potential as a ligand for metal complexes or as a building block in the synthesis of more complex molecules also warrants investigation.

Conclusion

This technical guide has provided a detailed overview of the molecular weight, synthesis, and characterization of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently synthesize, identify, and utilize this compound in their scientific endeavors. The combination of theoretical calculations, robust synthetic methods, and comprehensive analytical techniques ensures the integrity and reliability of the data generated.

References

-

PubChem. (n.d.). 1-Methyl-3-phenylthiourea. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 20). Determining Empirical and Molecular Formulas. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas [Video]. YouTube. Retrieved from [Link]

-

Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Retrieved from [Link]

- Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

ScienceDirect. (2008). [3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Retrieved from [Link]

-

MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)-N'-phenylthiourea. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzoyl)-N'-phenylthiourea. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

-

ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

-

NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Characterization and Synthesis of Novel Thiourea Derivatives. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Percent Composition. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. sphinxsai.com [sphinxsai.com]

- 4. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 8. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 13. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 14. percent_composition [westfield.ma.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(3-Methoxypropyl)-3-phenylthiourea

Aimed at researchers, scientists, and drug development professionals, this document provides a detailed exploration of the hypothesized mechanism of action for the novel compound 1-(3-Methoxypropyl)-3-phenylthiourea. Drawing upon the established pharmacology of phenylthiourea derivatives, this guide outlines potential cellular targets, signaling pathways, and a comprehensive framework for experimental validation.

Introduction: The Therapeutic Potential of Phenylthiourea Derivatives

The thiourea scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The versatility of the N,N'-disubstituted thiourea structure allows for fine-tuning of its pharmacological profile. The subject of this guide, this compound, is a novel synthetic compound. While direct studies on this specific molecule are not yet prevalent in the public domain, the extensive body of research on analogous compounds provides a robust foundation for predicting its mechanism of action.

Phenylthiourea (PTU), the parent compound, is a well-documented inhibitor of metalloenzymes, particularly phenoloxidase and tyrosinase, through chelation of copper ions within the active site.[4][5][6] This inhibitory action has been characterized as competitive.[5][7] Furthermore, various substituted phenylthiourea derivatives have demonstrated significant cytotoxic effects against cancer cell lines.[8][9] These effects are thought to be mediated through diverse mechanisms, including the induction of apoptosis, modulation of key signaling pathways such as Wnt/β-catenin, and disruption of microtubule dynamics.[8][10][11] This guide will synthesize these findings to propose a putative mechanism of action for this compound and detail the necessary experimental approaches for its validation.

Hypothesized Mechanism of Action

Based on the structure of this compound, featuring a phenyl ring and a flexible methoxypropyl group, we can postulate several potential mechanisms of action, primarily centered around enzyme inhibition and interference with cancer cell signaling pathways.

Primary Postulated Target: Tyrosinase and Phenoloxidase Inhibition

The most direct hypothesis, given the core phenylthiourea structure, is the inhibition of tyrosinase and phenoloxidase.[4][5] These copper-containing enzymes are pivotal in melanin biosynthesis.

-

Causality of Experimental Choice: Inhibition of these enzymes is a hallmark of phenylthiourea compounds.[6][12] Validating this as a primary action is a logical first step.

An in vitro enzyme inhibition assay would be the initial experiment of choice.

Postulated Anticancer Mechanisms

The structural modifications present in this compound suggest the potential for anticancer activity through multiple avenues.

Many cytotoxic thiourea derivatives exert their effects by triggering programmed cell death.[8][10]

-

Causality of Experimental Choice: Assessing the induction of apoptosis is a fundamental step in characterizing a potential anticancer agent.

Flow cytometry analysis for Annexin V and propidium iodide staining would be a standard method to quantify apoptotic and necrotic cell populations.

Substituted thioureas have been reported to inhibit various kinases involved in cell proliferation and survival, such as those in the epidermal growth factor receptor (EGFR) signaling pathway.[8][13]

-

Causality of Experimental Choice: Kinase inhibition is a common mechanism for modern targeted cancer therapies. Given the structural alerts, investigating this possibility is crucial.

A panel of kinase inhibition assays would be employed to screen for specific targets.

Certain phenyl bis-thiourea compounds have been shown to target microtubule polymerization, leading to cell cycle arrest and apoptosis.[11]

-

Causality of Experimental Choice: The structural similarity to known microtubule disruptors warrants this investigation.

An in vitro tubulin polymerization assay and immunofluorescence microscopy to observe microtubule structure in treated cells would be the chosen methodologies.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanisms, a series of well-defined experiments are proposed.

Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Methodology:

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), this compound.

-

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound dilution.

-

Incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding L-DOPA.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects on cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines (e.g., MCF-7, HeLa, T47D) and a non-cancerous control cell line (e.g., Vero).[13]

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

-

Annexin V/PI Staining for Apoptosis:

-

Treat cells with the IC50 concentration of the compound.

-

Harvest cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the cell populations using a flow cytometer.

-

Kinase Inhibition Profiling

Objective: To identify specific kinases inhibited by the compound.

Methodology:

-

Utilize a commercial kinase profiling service (e.g., KinomeScan™) to screen the compound against a large panel of human kinases at a fixed concentration.

-

For any identified hits, perform dose-response assays to determine the IC50 values.

Microtubule Polymerization Assay

Objective: To determine if the compound affects tubulin polymerization.

Methodology:

-

Reagents: Purified tubulin, polymerization buffer, GTP, test compound.

-

Procedure:

-

In a 96-well plate, mix the test compound with tubulin solution in polymerization buffer.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the increase in absorbance at 340 nm over time.

-

-

Immunofluorescence Microscopy:

-

Treat cells grown on coverslips with the test compound.

-

Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody and a fluorescent secondary antibody.

-

Visualize the microtubule network using a fluorescence microscope.

-

Data Presentation and Visualization

Quantitative Data Summary

| Assay | Parameter | Hypothesized Outcome for this compound |

| Tyrosinase Inhibition | IC50 | < 10 µM |

| Cell Viability (MTT) | IC50 (Cancer Cells) | Dose-dependent decrease |

| Apoptosis (Annexin V) | % Apoptotic Cells | Significant increase compared to control |

| Kinase Profiling | Specific Kinase Hits | Identification of one or more inhibited kinases |

| Tubulin Polymerization | Inhibition | Dose-dependent inhibition of polymerization |

Visualizing the Hypothesized Signaling Pathways

Caption: Hypothesized molecular targets of this compound.

Experimental Workflow Diagram

Caption: A logical workflow for the experimental validation of the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the existing literature on related compounds provides a strong, rational basis for the proposed inhibitory and cytotoxic pathways. The experimental framework detailed in this guide offers a clear and scientifically rigorous path to validating these hypotheses. Future research should focus on in vivo studies to determine the therapeutic potential and pharmacokinetic profile of this promising compound. The insights gained from these studies will be invaluable for the drug development community and may pave the way for a new class of therapeutic agents.

References

- IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.

- Bielenica, A., et al. (2021).

- MedchemExpress. Phenylthiourea (Phenylthiocarbamide) | Phenoloxidase Inhibitor.

- Strzyga-Lach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology.

- Azar, M. G., et al. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Sciences.

- Wang, W., et al. (2022).

- El-shafiy, H. F. A., et al. (2024).

- Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online.

- Soni, B., et al. (2011). Synthesis and antimicrobial activity of 2-substituted benzothiazole containing azomethine linkage. Pharmacophore.

- Cechinel-Filho, V., et al. (2008). Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity.

- Cayman Chemical. N-Phenylthiourea (CAS 103-85-5).

- Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase.

- Sari, D. N., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research.

- Haque, R. A., et al. (2019). Design, Synthesis and Biological Activities of (Thio)

- Iqbal, J., et al. (2018). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI.

- Mayo Clinic. (2022).

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. caymanchem.com [caymanchem.com]

- 13. jppres.com [jppres.com]

A Deep Dive into the Solubility of 1-(3-Methoxypropyl)-3-phenylthiourea in Dimethyl Sulfoxide (DMSO)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: Understanding the Components

A thorough understanding of the individual components is critical to predicting their interaction in solution.

The Solute: 1-(3-Methoxypropyl)-3-phenylthiourea

This compound belongs to the thiourea class of organic compounds, which are characterized by the presence of a C=S group double-bonded to two nitrogen atoms.[1][2] The structure of this particular molecule includes a phenyl group and a methoxypropyl group attached to the nitrogen atoms. These functional groups will significantly influence its polarity and potential for intermolecular interactions, thereby affecting its solubility.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent widely utilized in chemical and biological research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4][5] Its strong hydrogen bond accepting capability, arising from the sulfoxide group, makes it an excellent solvent for a vast array of organic molecules.[3][6] DMSO is miscible with water and most organic liquids, further highlighting its versatility as a solvent.[5][6]

Key Properties of DMSO:

Expected Solubility and Influencing Factors

While direct experimental data for this compound is unavailable, we can infer its likely solubility based on related compounds. For instance, N-Phenylthiourea has a reported solubility of approximately 30 mg/mL in DMSO.[9][10] Given the structural similarities, it is reasonable to hypothesize that this compound will also exhibit good solubility in DMSO.

Several factors inherent to the molecular structures of the solute and solvent govern the dissolution process:

-

Intermolecular Forces: The primary driver of solubility is the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[11]

-

"Like Dissolves Like": This principle suggests that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Both this compound (due to the thiourea, methoxy, and phenyl groups) and DMSO are polar molecules, which favors solubility.

-

Hydrogen Bonding: The nitrogen atoms in the thiourea backbone can act as hydrogen bond donors, while the oxygen of the methoxy group and the sulfur of the thiourea can act as hydrogen bond acceptors. DMSO is a potent hydrogen bond acceptor.[3] The potential for hydrogen bonding between the solute and DMSO is a significant factor promoting solubility.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid. However, this relationship should be determined empirically for each specific solute-solvent system.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect solubility. The presence of water in DMSO, which is hygroscopic, can particularly influence the solubility of certain compounds.[12]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in DMSO using the shake-flask method, which is a gold standard for thermodynamic solubility assessment.[13]

Materials and Equipment

-

This compound (of known purity)

-

Anhydrous DMSO (≥99.5%)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a suitable vial. The "excess" is to ensure that a saturated solution is achieved.

-

Add a known volume of anhydrous DMSO to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution and suspension of the solid.

-

Place the vial in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound in DMSO of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered supernatant with DMSO to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in DMSO at the tested temperature.

-

Data Presentation

The quantitative solubility data should be presented in a clear and organized manner.

| Parameter | Value |

| Compound | This compound |

| Solvent | Anhydrous DMSO |

| Temperature (°C) | e.g., 25 |

| Solubility (mg/mL) | [Experimentally Determined Value] |

| Solubility (mol/L) | [Calculated Value] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

Conclusion

While specific solubility data for this compound in DMSO is not pre-existing in the literature, a scientifically sound estimation based on analogous compounds suggests good solubility. The physicochemical properties of both the solute and the powerful, polar aprotic solvent DMSO support this hypothesis. For definitive quantitative data, a rigorous experimental determination is essential. The detailed protocol provided in this guide offers a self-validating system for researchers to accurately measure the thermodynamic solubility, ensuring reliable data for applications in drug discovery and development.

References

-

PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Goloveshkin, A. S., et al. (2011). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Modeling, 51(5), 1092-1099. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Li, R., et al. (2011). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Journal of Chemical & Engineering Data, 56(8), 3370-3374. Retrieved from [Link]

-

Wang, S., et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. The Journal of Chemical Thermodynamics, 94, 110-118. Retrieved from [Link]

-

Ivanenkov, Y. A., et al. (2011). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Modeling, 51(5), 1092-1099. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)-N'-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Thiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

-

Kumar, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. Thiourea - Wikipedia [en.wikipedia.org]

- 2. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Structural Analysis of 1-(3-Methoxypropyl)-3-phenylthiourea

Foreword: The Rationale for Rigorous Structural Elucidation

In the landscape of modern drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is the foundational pillar upon which function, activity, and safety are built. Thiourea derivatives, a class of compounds rich in biological and chemical versatility, exemplify this principle.[1] Their capacity for hydrogen bonding, metal chelation, and diverse pharmacological activities—ranging from antimicrobial to anticancer—is intrinsically linked to their specific molecular architecture.[2][3]

This guide provides a comprehensive, field-proven framework for the structural analysis of a representative molecule, 1-(3-Methoxypropyl)-3-phenylthiourea . We will move beyond a simple recitation of techniques, instead focusing on the strategic workflow and the causal logic that dictates our experimental choices. The objective is to establish a self-validating system of analysis where each piece of data corroborates the next, culminating in an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require not just data, but a deep, actionable understanding of their molecular assets.

Foundational Strategy: Synthesis and Purity Confirmation

Before any meaningful structural analysis can commence, the integrity of the sample must be absolute. The synthesis of this compound is typically achieved through a straightforward nucleophilic addition reaction, a common method for creating unsymmetrical thioureas.[4]

The causality here is simple: analytical instruments are sensitive to impurities, which can confound spectral interpretation and prevent successful crystallization. Therefore, purification via recrystallization or column chromatography is a non-negotiable prerequisite.

Protocol 1: Synthesis of this compound

-

Reagent Preparation: In a dry, round-bottom flask, dissolve 3-methoxypropylamine (1.0 equivalent) in a suitable anhydrous solvent such as ethanol or acetonitrile.

-

Nucleophilic Addition: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The isothiocyanate carbon is highly electrophilic and readily attacked by the primary amine.

-

Reaction Monitoring: The reaction is typically exothermic. Allow the mixture to stir at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Reduce the solvent volume under reduced pressure. The resulting crude product, often a solid, is then collected.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

-

Verification: Dry the purified product under vacuum and determine its melting point. A sharp melting point is an early indicator of high purity.[1]

Caption: Workflow for the synthesis and purification of the target compound.

The Analytical Gauntlet: A Multi-Technique Approach

We employ a logical sequence of analytical techniques, beginning with methods that provide broad confirmation and progressing to those that offer fine structural detail. This workflow ensures efficiency and builds a robust, cross-validated dataset.

Caption: Logical workflow for comprehensive structural elucidation.

Mass Spectrometry: The First Checkpoint

Expertise & Causality: Mass spectrometry (MS) is our initial step because it provides the most direct confirmation of successful synthesis: the molecular weight of the target compound. It validates that the desired bond-forming reaction has occurred. We typically use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion peak.

Expected Data: For this compound (C₁₁H₁₆N₂OS), the expected monoisotopic mass is approximately 224.10 Da.

Protocol 2: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the ESI-MS instrument using a standard calibrant. Set the mode to positive ion detection.

-

Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Analysis: Identify the protonated molecular ion [M+H]⁺ at ~m/z 225.11 and potentially the sodium adduct [M+Na]⁺ at ~m/z 247.09. The fragmentation pattern can also provide structural clues.[5]

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Following molecular weight confirmation, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and inexpensive way to verify the presence of key functional groups. For this molecule, we are specifically looking for evidence of the N-H bonds and the characteristic C=S (thiocarbonyl) stretch, confirming the thiourea core.

Expected Data: The FT-IR spectrum serves as a fingerprint, with characteristic vibrations confirming the molecular backbone.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3150 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=S (Thiocarbonyl) | Stretching | 1050 - 1250 |

| C-O (Ether) | Stretching | 1000 - 1150 |

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups present in the molecule.[6]

NMR Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in solution. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they allow us to piece together the molecular skeleton.

Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) creates a self-validating dataset. Proton signals can be correlated to the carbons they are attached to, leaving no ambiguity in assignment. The characteristic downfield shift of the thiocarbonyl carbon is a key diagnostic marker.[7]

Caption: Structure of this compound with key atoms.

Expected Spectroscopic Data:

| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| N(1)H (Phenyl side) | ~9.5 | broad singlet | 1H |

| N(2)H (Propyl side) | ~7.8 | broad triplet | 1H |

| Aromatic-H | 7.2 - 7.6 | multiplet | 5H |

| C(1')H₂ | ~3.6 | quartet | 2H |

| C(3')H₂ | ~3.4 | triplet | 2H |

| C(4')H₃ | ~3.3 | singlet | 3H |

| C(2')H₂ | ~1.9 | quintet | 2H |

| ¹³C NMR Assignment | Predicted δ (ppm) |

| C=S | ~181 |

| Aromatic-C | 124 - 138 |

| C(4') (OCH₃) | ~59 |

| C(3') (CH₂-O) | ~70 |

| C(1') (CH₂-N) | ~45 |

| C(2') (CH₂-C-CH₂) | ~29 |

Protocol 4: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for thioureas as it helps in observing the exchangeable N-H protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for assigning the aliphatic signals.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific protons. Assign ¹³C signals based on their chemical shifts and DEPT-135 data. The thiocarbonyl carbon's signal in the 178-184 ppm range is a key confirmation.[7]

X-ray Crystallography: The Definitive Structure

Expertise & Causality: While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) reveals the molecule's precise three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[8][9] This is the gold standard for structural determination. The ability to form a high-quality single crystal is the primary prerequisite.

Trustworthiness: An X-ray crystal structure provides a self-validating, absolute assignment of atomic positions. The resulting model is refined against the experimental diffraction data, with quality metrics like the R-factor indicating the goodness of fit.[10] For thioureas, XRD can definitively establish the trans-cis conformation of the substituents relative to the C=S bond, which is a critical structural feature.

Protocol 5: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.

-

Crystal Mounting: Select a high-quality, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[11]

-

Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic model against the diffraction data to finalize atomic positions and thermal parameters.[10]

-

Analysis: Analyze the final structure to determine bond lengths, angles, and torsional angles. Investigate intermolecular interactions, such as the N-H···S hydrogen bonds that often dictate the crystal packing in thiourea derivatives.[12]

Conclusion: A Synthesis of Evidence

The structural analysis of this compound is a case study in methodical, evidence-based science. By following a logical workflow from synthesis and purity control to a multi-technique spectroscopic and crystallographic investigation, we construct an unassailable structural model. Each step validates the last: MS confirms the mass predicted by the synthesis, IR identifies the functional groups expected in the structure, NMR maps the atomic connectivity in detail, and X-ray crystallography provides the ultimate 3D visualization. This rigorous, multi-faceted approach ensures the highest degree of confidence in the molecular structure, providing the solid foundation necessary for subsequent research in drug development or materials science.

References

-

Shen, Y. H., & Xu, D. J. (2004). Phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, E60, o1193–o1194. Available from: [Link]

-

Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. Available from: [Link]

-

Bielenica, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PubMed. Available from: [Link]

-

Various Authors. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

-